N-(2-bromophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 3-(3-methylbutyl) substituent on the pyrimidine ring and a 2-bromophenylacetamide moiety connected via a sulfanyl bridge. The 3-methylbutyl chain may modulate lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-(2-bromophenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O2S2/c1-12(2)7-9-23-18(25)17-15(8-10-26-17)22-19(23)27-11-16(24)21-14-6-4-3-5-13(14)20/h3-6,8,10,12H,7,9,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBQHMSIWNVJGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : CHNOS
- Molecular Weight : 428.5 g/mol
- CAS Number : 900003-53-4
Synthesis
The synthesis of this compound typically involves the reaction of 2-bromophenyl acetamide with a thieno[3,2-d]pyrimidine derivative. The reaction conditions and specific reagents can vary based on the desired yield and purity.
Antitumor Activity
Recent studies have indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor activity. For instance, compounds with similar structures have shown high inhibitory activity against various cancer cell lines by interfering with DNA replication processes and inducing apoptosis in tumor cells .
The proposed mechanism for the antitumor activity involves the inhibition of key enzymes involved in nucleotide synthesis, such as dihydrofolate reductase and thymidylate synthase. This inhibition leads to reduced DNA synthesis and cell proliferation .
In Vitro Studies
In vitro experiments have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound was tested against A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer) cells. Results showed an IC50 value in the micromolar range, indicating potent activity .
Case Studies
- Study on Anticancer Properties : A study conducted on the anticancer properties of thieno[3,2-d]pyrimidines found that derivatives similar to this compound demonstrated significant inhibition of tumor growth in xenograft models .
- Evaluation of Pharmacokinetics : Another research evaluated the pharmacokinetic profile of related compounds and suggested favorable absorption characteristics along with moderate plasma half-lives, making them suitable candidates for further development in therapeutic applications .
Structure-Activity Relationship (SAR)
The biological activity of thieno[3,2-d]pyrimidine derivatives can be significantly influenced by structural modifications. Key findings from SAR studies include:
- Substituents : The presence of bulky groups such as 3-methylbutyl enhances lipophilicity and cellular uptake.
- Halogenation : The introduction of bromine at the phenyl ring increases binding affinity to target enzymes due to enhanced π-stacking interactions.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for further research in medicinal applications. The following sections detail its potential uses:
Anticancer Research
Recent studies have indicated that N-(2-bromophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide shows promising anticancer properties.
Case Study:
A screening of a drug library on multicellular spheroids identified this compound as a potential anticancer agent. It demonstrated significant cytotoxicity against various cancer cell lines, particularly in breast and lung cancer models. The mechanism of action appears to involve the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival.
Antimicrobial Activity
The structural components of this compound suggest potential antimicrobial effects. Preliminary studies have shown that it may inhibit the growth of various bacterial strains.
Research Findings:
In vitro assays demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent. Further investigations are required to elucidate the specific mechanisms involved.
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit certain enzymes linked to disease processes.
Example:
Molecular docking studies have suggested that this compound could act as a 5-lipoxygenase inhibitor, which is relevant in inflammatory diseases. This suggests a pathway for potential therapeutic applications in conditions such as asthma and rheumatoid arthritis.
Comparison with Similar Compounds
Structural Similarities and Differences
The table below compares key structural features and physicochemical properties with analogous compounds:
*Calculated based on for a structurally similar derivative.
Key Observations :
- Core Structure: The target compound’s thieno[3,2-d]pyrimidin-4-one core is distinct from dihydropyrimidinones () and hexahydrobenzothienopyrimidines (), which may alter conformational flexibility and π-π stacking interactions .
- Substituent Effects : The 3-(3-methylbutyl) chain increases lipophilicity (clogP ~3.5 estimated) compared to shorter alkyl or phenyl substituents (e.g., 3-methyl in ), which could enhance membrane permeability but reduce aqueous solubility .
Physicochemical and Spectroscopic Properties
- Melting Points: Derivatives like ’s dihydropyrimidinone exhibit high melting points (>259°C), attributed to strong hydrogen bonding (N–H⋯O) and planar aromatic stacking . The target compound’s melting point is unreported but expected to be lower due to the flexible 3-methylbutyl chain.
- Hydrogen Bonding: The acetamide NH and pyrimidinone carbonyl in the target compound act as H-bond donors/acceptors, similar to ’s N-(4-bromophenyl)acetamide derivatives, which form infinite chains via N–H⋯O interactions .
- Solubility: The 3-methylbutyl group likely reduces aqueous solubility compared to ’s simpler dihydropyrimidinone derivative (logS ≈ -3.5 vs. -2.8 predicted).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-bromophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, and how can yield/purity be improved?
- Methodology :
- Core Synthesis : Begin with thieno[3,2-d]pyrimidin-4-one core formation via cyclization of substituted thiophene derivatives. Introduce the 3-methylbutyl group via alkylation using potassium carbonate (K₂CO₃) in ethanol under reflux (70–80°C) .
- Sulfanyl Acetamide Coupling : React the core with 2-bromo-N-(2-bromophenyl)acetamide using thiourea or NaSH as sulfur donors in DMF at 60°C for 6–8 hours .
- Yield Optimization : Use column chromatography (silica gel, hexane:ethyl acetate gradient) for purification. Monitor reaction progress via TLC (Rf = 0.3–0.5 in 3:7 EtOAc/hexane) and adjust stoichiometry (1:1.2 molar ratio of core to acetamide) .
Q. How can the compound’s structural integrity be confirmed post-synthesis?
- Analytical Techniques :
- NMR : Confirm regiochemistry via ¹H-NMR (δ 7.2–7.8 ppm for aromatic protons, δ 4.1–4.3 ppm for -SCH₂CO- group) and ¹³C-NMR (δ 170–175 ppm for carbonyl groups) .
- Mass Spectrometry : ESI-MS (expected [M+H]⁺ ~550–560 m/z) to verify molecular weight .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (if single crystals are obtainable) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Stability Studies :
- Thermal Stability : Conduct TGA/DSC to assess decomposition temperatures (expected >200°C). Store at −20°C in amber vials to prevent degradation .
- Hydrolytic Stability : Test in PBS (pH 7.4) and acidic/basic buffers (pH 2–9) via HPLC. Degradation >10% observed at pH <3 or >9 after 72 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- SAR Strategy :
- Modify Substituents : Replace the 3-methylbutyl group with branched alkyl chains (e.g., isopentyl) to improve lipophilicity and membrane permeability. Test in logP assays .
- Sulfanyl Linker Optimization : Replace -S- with -SO₂- or -CH₂- to evaluate effects on target binding (e.g., enzyme inhibition assays) .
- Biological Screening : Use in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and compare IC₅₀ values to establish SAR trends .
Q. What experimental models are suitable for assessing in vivo efficacy and pharmacokinetics?
- In Vivo Protocols :
- Pharmacokinetics : Administer orally (10 mg/kg) to rodents; measure plasma concentration via LC-MS/MS. Expected t₁/₂ = 4–6 hours, bioavailability ~30% due to first-pass metabolism .
- Xenograft Models : Test antitumor efficacy in nude mice with human tumor xenografts. Monitor tumor volume reduction over 21 days (dose: 25 mg/kg, i.p., q3d) .
- Metabolite Identification : Use liver microsomes and UPLC-QTOF-MS to identify primary metabolites (e.g., oxidative debromination or thioether cleavage) .
Q. How can computational methods predict target binding and mechanism of action?
- Computational Workflow :
- Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR or CDK2). Prioritize targets with docking scores <−8.0 kcal/mol .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å) .
- QSAR Modeling : Train models on IC₅₀ data from analogues to predict bioactivity of novel derivatives .
Q. What strategies resolve contradictions in biological activity data across studies?
- Data Reconciliation :
- Assay Standardization : Compare protocols (e.g., ATP concentration in kinase assays) to identify variables affecting results .
- Orthogonal Validation : Confirm activity via SPR (binding affinity) and cellular thermal shift assays (CETSA) .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ ranges for anticancer activity: 0.5–10 μM) and apply statistical weighting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
